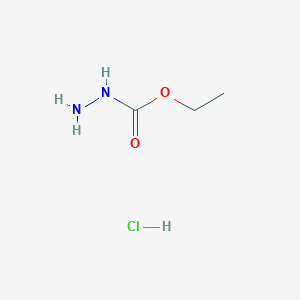ethyl N-aminocarbamate;hydrochloride
CAS No.: 25544-75-6
Cat. No.: VC8259552
Molecular Formula: C3H9ClN2O2
Molecular Weight: 140.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 25544-75-6 |
|---|---|
| Molecular Formula | C3H9ClN2O2 |
| Molecular Weight | 140.57 g/mol |
| IUPAC Name | ethyl N-aminocarbamate;hydrochloride |
| Standard InChI | InChI=1S/C3H8N2O2.ClH/c1-2-7-3(6)5-4;/h2,4H2,1H3,(H,5,6);1H |
| Standard InChI Key | UJQARJSVWVMOSD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)NN.Cl |
| Canonical SMILES | CCOC(=O)NN.Cl |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C₃H₉ClN₂O₂ |
| Molecular Weight | 140.57 g/mol |
| Hydrogen Bond Donors | 2 (NH and HCl) |
| Hydrogen Bond Acceptors | 3 (O and N) |
3. Synthesis Methods
Ethyl N-aminocarbamate hydrochloride is synthesized via the reaction of ethyl chloroformate with hydrazine hydrate, followed by acidification with hydrochloric acid :
Reaction Scheme:
-
Step 1: Hydrazine hydrate reacts with ethyl chloroformate to form ethyl carbazate.
-
Step 2: Acidification with HCl yields the hydrochloride salt.
Key Conditions:
4. Physical and Chemical Properties
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 44–48°C | |
| Boiling Point | 108–110°C (22 mmHg) | |
| Density | 1.25 g/cm³ (estimated) | |
| Solubility | Soluble in water, ethanol | |
| Appearance | Light yellow crystalline solid |
Stability:
5. Applications in Research and Industry
Ethyl N-aminocarbamate hydrochloride serves as a versatile intermediate in organic synthesis:
-
Pharmaceuticals: Key precursor for thrombin inhibitors (e.g., P1 aryl heterocycles) and alanylalanine ligase inhibitors .
-
Catalysis: Used in the preparation of diazenedicarboxamides and cross-linking agents .
-
Peptide Chemistry: Employed in carbodiimide-mediated coupling reactions (e.g., EDC hydrochloride) .
Case Study: In a 2025 patent (CN104803859A), this compound was utilized to synthesize 5-(N-ethyl-N-2-ethylol amine)-2-amylamine, a potential bioactive molecule, achieving a 95% yield under optimized catalytic conditions .
6. Safety and Handling
Hazard Classification:
-
GHS Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .
-
Precautionary Measures: Use PPE (gloves, goggles), avoid inhalation, and store in airtight containers .
First Aid:
-
Skin Contact: Wash with soap and water.
-
Eye Exposure: Rinse with water for 15 minutes.
7. Analytical Characterization
Spectroscopic Data:
-
IR (KBr): 3230 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend) .
-
¹H NMR (D₂O): δ 1.25 (t, 3H, CH₃), 4.10 (q, 2H, OCH₂), 8.20 (s, 2H, NH₂) .
Chromatography:
8. Recent Research Advances
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume